molecular formula C6H13Br3O3Si B14429481 Trimethoxy(1,3,3-tribromopropyl)silane CAS No. 80058-75-9

Trimethoxy(1,3,3-tribromopropyl)silane

Cat. No.: B14429481
CAS No.: 80058-75-9
M. Wt: 400.96 g/mol
InChI Key: CAFBDEZDVPRDPY-UHFFFAOYSA-N
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Description

Trimethoxy(1,3,3-tribromopropyl)silane is an organosilicon compound with the molecular formula C6H15Br3O3Si. It is a derivative of trimethoxysilane, where the silicon atom is bonded to a 1,3,3-tribromopropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(1,3,3-tribromopropyl)silane can be synthesized through a multi-step process. One common method involves the reaction of trimethoxysilane with 1,3,3-tribromopropane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation or chromatography to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(1,3,3-tribromopropyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atoms.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.

    Condensation: Catalysts such as acids or bases can promote the condensation of silanol groups.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atoms.

    Hydrolysis: Silanol derivatives.

    Condensation: Siloxane polymers.

Scientific Research Applications

Trimethoxy(1,3,3-tribromopropyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the functionalization of biomolecules and surfaces for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and medical devices.

    Industry: Utilized as a coupling agent in the production of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of trimethoxy(1,3,3-tribromopropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: A simpler analog with three methoxy groups attached to silicon.

    (3-Bromopropyl)trimethoxysilane: Similar structure but with only one bromine atom.

    (3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidoxy group instead of bromine atoms.

Uniqueness

Trimethoxy(1,3,3-tribromopropyl)silane is unique due to the presence of three bromine atoms, which provide multiple sites for chemical modification. This allows for greater versatility in its applications compared to similar compounds with fewer reactive sites.

Properties

CAS No.

80058-75-9

Molecular Formula

C6H13Br3O3Si

Molecular Weight

400.96 g/mol

IUPAC Name

trimethoxy(1,3,3-tribromopropyl)silane

InChI

InChI=1S/C6H13Br3O3Si/c1-10-13(11-2,12-3)6(9)4-5(7)8/h5-6H,4H2,1-3H3

InChI Key

CAFBDEZDVPRDPY-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(CC(Br)Br)Br)(OC)OC

Origin of Product

United States

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